molecular formula C14H23NO B025591 1-(4-hexoxyphenyl)ethanamine CAS No. 107916-76-7

1-(4-hexoxyphenyl)ethanamine

Cat. No.: B025591
CAS No.: 107916-76-7
M. Wt: 221.34 g/mol
InChI Key: RLRTXNKPHNALGI-UHFFFAOYSA-N
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Description

1-(4-Hexoxyphenyl)ethanamine is a substituted phenethylamine derivative featuring a hexoxy (O-hexyl) group at the para position of the benzene ring and an ethanamine (-CH2CH2NH2) side chain. This compound is of interest in medicinal chemistry for its structural similarity to psychoactive phenethylamines (e.g., 2C series) and as a precursor in pharmaceutical synthesis.

Properties

CAS No.

107916-76-7

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

1-(4-hexoxyphenyl)ethanamine

InChI

InChI=1S/C14H23NO/c1-3-4-5-6-11-16-14-9-7-13(8-10-14)12(2)15/h7-10,12H,3-6,11,15H2,1-2H3

InChI Key

RLRTXNKPHNALGI-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC=C(C=C1)C(C)N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(C)N

Synonyms

1-(4-hexoxyphenyl)ethanamine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(Hexyloxy)-alpha-methylbenzylamine typically involves the alkylation of p-hydroxybenzylamine with hexyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of p-(Hexyloxy)-alpha-methylbenzylamine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: p-(Hexyloxy)-alpha-methylbenzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzene ring in p-(Hexyloxy)-alpha-methylbenzylamine can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfonic, or halogenated derivatives.

Scientific Research Applications

Chemistry: p-(Hexyloxy)-alpha-methylbenzylamine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, p-(Hexyloxy)-alpha-methylbenzylamine is used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it useful in the development of new drugs and therapeutic agents.

Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs targeting specific receptors or enzymes. Its structural features allow for the modification of its pharmacokinetic and pharmacodynamic properties.

Industry: In the industrial sector, p-(Hexyloxy)-alpha-methylbenzylamine is used as an intermediate in the production of specialty chemicals, including surfactants, polymers, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of p-(Hexyloxy)-alpha-methylbenzylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 1-(4-hexoxyphenyl)ethanamine with key analogs, highlighting substituent variations and their implications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
This compound -OCH2(CH2)4CH3 (para) C14H23NO2 249.34 (estimated) High lipophilicity (logP ~3.8*)
1-(4-Methoxyphenyl)ethanamine -OCH3 (para) C9H13NO 151.21 Moderate solubility in polar solvents
1-(4-Chlorophenyl)ethanamine -Cl (para) C8H10ClN 155.63 Electron-withdrawing; reduced amine basicity
2-(2,5-Dimethoxy-4-ethylphenyl)ethanamine (2C-E) -OCH3 (2,5-), -CH2CH3 (4-) C12H19NO2 209.29 Psychedelic activity; serotonin receptor affinity
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine -F (4-), -OCH3 (3-) C9H12FNO 169.20 Chiral center; pharmaceutical intermediate

*Estimated using ChemDraw software based on alkyl chain length.

Physicochemical Properties

The hexoxy group increases molecular weight and logP (octanol-water partition coefficient) compared to analogs:

  • Lipophilicity : Hexoxy (logP ~3.8) > Methoxy (logP ~1.5) > Hydroxy (logP ~0.5). This trend enhances blood-brain barrier penetration but may reduce aqueous solubility.
  • Solubility: Methoxy derivatives (e.g., 1-(4-methoxyphenyl)ethanamine) are more soluble in polar solvents like ethanol or water, whereas hexoxy derivatives likely require organic solvents (e.g., DMSO) .
  • Basicity : Electron-donating alkoxy groups (e.g., -OCH3) increase amine basicity (pKa ~9.5) compared to electron-withdrawing substituents like -Cl (pKa ~8.7) .

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